

Spectroscopic data and analysis of Disperse Blue 148 (UV-Vis, IR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Disperse Blue 148

Cat. No.: B1663511 Get Quote

A Technical Guide to the Spectroscopic Analysis of Disperse Blue 148

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Disperse Blue 148**, a monoazo dye used in the textile industry. Due to the limited availability of a complete public spectroscopic dataset for this specific dye, this document presents a plausible chemical structure derived from its documented manufacturing methods, alongside representative, hypothetical spectroscopic data for UV-Vis, IR, and NMR analysis. The experimental protocols provided are detailed, standard procedures that can be adapted for the analysis of this and similar dyestuffs.

Molecular Identity:

• Chemical Name: C.I. Disperse Blue 148

CAS Number: 61968-29-4 / 53239-04-0[1]

Molecular Formula: C19H19N5O4S[1][2]

Molecular Weight: 413.45 g/mol [1][2]

Class: Single Azo Dye[1]

Proposed Chemical Structure



The chemical structure of **Disperse Blue 148** can be inferred from its manufacturing process, which involves the diazotization of 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine and subsequent coupling with Methyl 3-(ethyl(phenyl)amino)propanoate.[1]

Caption: Proposed structure of **Disperse Blue 148**.

Spectroscopic Data UV-Visible Spectroscopy

The color of **Disperse Blue 148** arises from the extended π -conjugation across the azo bridge connecting the two aromatic systems. The electron-withdrawing nitro group and the electron-donating amino group enhance the delocalization, pushing the absorption maximum into the visible region.

Table 1: Hypothetical UV-Vis Absorption Data

Parameter	Value	Solvent
λтах	~580 - 620 nm	Methanol

Infrared (IR) Spectroscopy

The IR spectrum of **Disperse Blue 148** would be expected to show characteristic absorption bands for its various functional groups.

Table 2: Hypothetical IR Absorption Data



Wavenumber (cm ⁻¹)	Intensity	Assignment	
~3400-3300	Medium	N-H stretch (secondary amine)	
~3100-3000	Medium	Aromatic C-H stretch	
~2950-2850	Medium	Aliphatic C-H stretch (CH ₂ , CH ₃)	
~1735	Strong	C=O stretch (ester)	
~1600-1580	Strong	Aromatic C=C stretch	
~1520 & ~1340	Strong	Asymmetric and symmetric N-O stretch (-NO ₂)	
~1450	Medium	Aromatic C=C stretch	
~1250	Strong	C-O stretch (ester)	
~1200	Medium	C-N stretch (aromatic amine)	
~830	Strong	C-H out-of-plane bend (para- substituted benzene)	
~700-600	Medium	C-S stretch	

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following are predicted chemical shifts in a suitable solvent like DMSO-d₆.

Table 3: Hypothetical ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	Aromatic H ortho to -
~8.2	dd	1H	Aromatic H meta to - NO2 and ortho to -S-
~7.9	d	1H	Aromatic H ortho to - S-
~7.4	d	2H	Aromatic H ortho to azo group on phenyl ring
~6.8	d	2H	Aromatic H meta to azo group on phenyl ring
~4.2	t	2Н	-N-CH2-CH2-
~3.6	S	ЗН	-O-CH₃
~3.4	q	2Н	-N-CH₂-CH₃
~2.8	t	2H	-CH ₂ -C(=0)-
~1.2	t	3H	-N-CH2-CH3

Table 4: Hypothetical ¹³C NMR Data



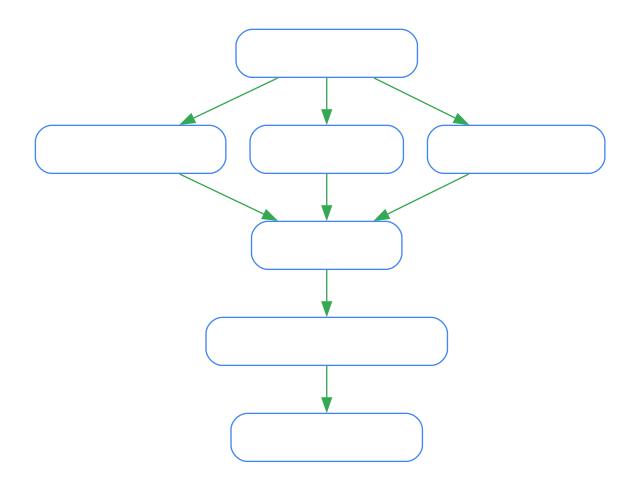
Chemical Shift (δ, ppm)	Assignment
~172	C=O (ester)
~150-120	Aromatic carbons
~52	-O-CH₃
~48	-N-CH ₂ -CH ₂ -
~45	-N-CH ₂ -CH ₃
~32	-CH ₂ -C(=O)-
~12	-N-CH ₂ -CH ₃

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid dye sample like **Disperse Blue 148**.

General Workflow for Spectroscopic Analysis





Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol

- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of Disperse Blue 148.
 - Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMF) in a 100 mL volumetric flask to create a stock solution.
 - Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.
- Data Acquisition:



- Use matched quartz cuvettes (1 cm path length).
- Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
- Record the sample spectrum from 200 to 800 nm.
- Identify the wavelength of maximum absorption (λmax).

Infrared (IR) Spectroscopy Protocol

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of Disperse Blue 148 with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or semitransparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
 - Perform data processing (e.g., baseline correction, smoothing) as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:



- Dissolve 5-10 mg of Disperse Blue 148 in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be required.

Data Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.
- Acquire a ¹H NMR spectrum, setting appropriate parameters for the spectral width, number of scans, and relaxation delay.
- Acquire a ¹³C NMR spectrum, which will require a larger number of scans due to the lower natural abundance of ¹³C.
- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.

Data Processing:

- Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the peaks in the ¹H spectrum and identify multiplicities (singlet, doublet, triplet, etc.).

This guide provides a foundational understanding of the spectroscopic characteristics of **Disperse Blue 148**. For definitive analysis, it is recommended that researchers acquire actual experimental data on a purified sample of the dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse blue 148 TDS|Disperse blue 148 from Chinese supplier and producer -DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- To cite this document: BenchChem. [Spectroscopic data and analysis of Disperse Blue 148 (UV-Vis, IR, NMR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663511#spectroscopic-data-and-analysis-of-disperse-blue-148-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com